molecular formula C12H8BF3O2 B11866009 (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid

(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11866009
M. Wt: 252.00 g/mol
InChI Key: QNKWKAIQMGHHKR-UHFFFAOYSA-N
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Description

(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid (CAS 1236159-62-8) is a boronic acid derivative with the molecular formula C₁₂H₈BF₃O₂ and a molecular weight of 251.997 g/mol . This compound is a valuable building block in modern organic synthesis, primarily serving as a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between aryl rings . The core research value of this compound lies in its role as a versatile intermediate for constructing complex biaryl and teraryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic materials. The presence of three fluorine atoms on the biphenyl system can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it particularly useful in medicinal chemistry and drug discovery research . The Suzuki-Miyaura reaction is favored for its functional group tolerance and the use of stable, relatively non-toxic reagents. In a typical catalytic cycle, the boronic acid undergoes transmetalation with an organopalladium complex, followed by reductive elimination to form the new C-C bond. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as it may cause skin and eye irritation .

Properties

Molecular Formula

C12H8BF3O2

Molecular Weight

252.00 g/mol

IUPAC Name

[4-(3,4,5-trifluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H

InChI Key

QNKWKAIQMGHHKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,4,5-Trifluorophenylmagnesium Bromide

The foundational step involves generating 3,4,5-trifluorophenylmagnesium bromide from 3,4,5-trifluorobromobenzene. In anhydrous tetrahydrofuran (THF), magnesium turnings react with 3,4,5-trifluorobromobenzene under inert conditions. Initiators such as 1,2-dibromoethane (1 mol%) are critical to overcoming the induction period, with the exothermic reaction maintained at 5–10°C during initiation. The resulting Grignard reagent exhibits a characteristic gray-black coloration, signaling successful formation.

Boronation with Trimethyl Borate

The Grignard reagent is subsequently treated with trimethyl borate at low temperatures (-35 to -5°C) to prevent side reactions. A stoichiometric ratio of 1:1.5 (3,4,5-trifluorobromobenzene : trimethyl borate) ensures complete conversion. After quenching with 12% hydrochloric acid, the crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and recrystallized from dichloromethane to yield 3,4,5-trifluorophenylboronic acid as a white powder. Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H^1H NMR (CDCl3_3) δ 8.55 (s, 2H), 7.67–7.58 (m, 2H). Reported yields range from 44% to 47%, influenced by temperature control during borate addition.

Suzuki-Miyaura Cross-Coupling

Reaction Conditions for Biphenyl Formation

The boronic acid intermediate undergoes coupling with 4-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)2_2) and tricyclohexylphosphine tetrafluoroborate ligand. Key parameters include:

  • Catalyst loading : 0.01–0.08 mol% Pd relative to the nitrile substrate.

  • Temperature : 100–105°C for 12 hours under nitrogen.

  • Solvent : Toluene or dioxane.

Post-reaction, the mixture is extracted with ethyl acetate, concentrated, and recrystallized from ethanol to afford 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile as a white solid in 92% yield.

Hydrolysis to Boronic Acid

The nitrile group is hydrolyzed to the boronic acid using acidic or basic conditions. For instance, treatment with aqueous HCl (6 M) at reflux followed by neutralization with NaHCO3_3 yields the final product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Alternative Methodologies and Optimization

Pinacol Ester Protection

To enhance stability during storage, the boronic acid is often converted to its pinacol ester. Reacting 3,4,5-trifluorophenylboronic acid with pinacol (1.2 equiv) in THF under reflux for 12 hours affords the protected derivative. This intermediate is resistant to protodeboronation and simplifies handling in subsequent reactions.

Catalyst Screening

Comparative studies reveal that Pd(OAc)2_2 with bulky phosphine ligands (e.g., SPhos) improves coupling efficiency for electron-deficient aryl halides. Lower catalyst loadings (0.5 mol%) achieve comparable yields while reducing costs.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1H NMR : The biphenyl backbone shows distinct aromatic resonances at δ 7.8–7.6 (m, 4H), with fluorine coupling observed as splitting patterns.

  • 19F^{19}F NMR : Peaks at δ -63.5 (CF3_3), -112.4 (ortho-F), and -162.7 (para-F) confirm trifluoromethyl and fluorine substitution.

  • IR Spectroscopy : B-O stretching vibrations appear at 1340–1310 cm1^{-1}, characteristic of boronic acids.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity. Melting points range from 189–192°C, consistent with literature values.

Industrial-Scale Considerations

Cost-Effective Initiators

Replacing 1,2-dibromoethane with iodine reduces initiation costs without compromising yield. Magnesium activation via ultrasonication further accelerates Grignard formation.

Solvent Recycling

THF recovery via distillation minimizes waste and operational expenses. Implementing continuous flow reactors enhances throughput for large-scale boronation.

Challenges and Mitigation Strategies

Protodeboronation

Electron-deficient arylboronic acids like 3,4,5-trifluorophenylboronic acid are prone to protodeboronation under acidic conditions. Stabilization strategies include:

  • pH control : Maintaining neutral conditions during hydrolysis.

  • Low-temperature storage : Storing at -20°C under nitrogen.

Byproduct Formation

Side products from homo-coupling are suppressed by strict oxygen exclusion and using degassed solvents .

Chemical Reactions Analysis

Types of Reactions

(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.

Major Products

    Biphenyl Derivatives: Formed through cross-coupling reactions.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The presence of trifluoromethyl groups enhances the compound's reactivity compared to non-fluorinated analogs, allowing for more efficient coupling with various electrophiles.

Case Study:
In a study investigating the efficiency of different boronic acids in Suzuki reactions, (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid was found to provide higher yields when coupled with aryl halides due to its enhanced electronic properties, which stabilize the transition state during the reaction .

3.1 Antimicrobial Activity

Recent studies have explored the biological activity of fluorinated biphenyl compounds, including (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. Research indicates that fluorinated compounds can exhibit varying degrees of antimicrobial activity.

Case Study:
A study demonstrated that derivatives of boronic acids with trifluoromethyl groups showed moderate antibacterial effects against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated a promising potential for these compounds as antibacterial agents .

Pharmaceutical Applications

4.1 Drug Design and Development

The electronic properties imparted by trifluoromethyl groups can enhance the pharmacokinetic profiles of drug candidates. The increased lipophilicity and metabolic stability associated with fluorinated compounds can improve their bioavailability.

Case Study:
In drug design research, (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid was evaluated as a building block for synthesizing potential inhibitors targeting specific enzymes involved in disease pathways. The compound's reactivity and stability were favorable compared to traditional non-fluorinated compounds .

Mechanism of Action

The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid with structurally related biphenyl boronic acids:

Compound Name Substituents Molecular Weight (g/mol) Fluorine Count Key Properties/Applications References
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid 3',4',5'-F on distal ring ~254.02 (estimated) 3 High reactivity in cross-couplings Inferred
{3'-Fluoro-[1,1'-biphenyl]-4-yl}boronic acid 3'-F on distal ring 216.02 1 Moderate reactivity; used in drug intermediates
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 4'-Cl on distal ring 232.46 0 Electron-withdrawing Cl enhances coupling efficiency
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid 4'-CF₃ on distal ring 280.07 3 (in CF₃) Enhanced solubility in organic solvents
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3,5-F; 4'-CH₃ on distal ring 262.04 2 Methyl group improves crystallinity

Key Observations:

  • Electron-Withdrawing Effects: The trifluoro substitution in the target compound likely provides stronger electron withdrawal compared to monofluoro or chloro analogs, accelerating transmetalation in Suzuki reactions .
  • Solubility: Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit better solubility in nonpolar solvents than perfluorinated analogs.
  • Synthetic Utility : Chloro-substituted derivatives (e.g., ) are favored for coupling with electron-rich aryl boronic acids due to their balanced reactivity.

Reactivity in Cross-Coupling Reactions

Evidence from analogous compounds highlights substituent-dependent reactivity:

  • Fluorinated Derivatives : Fluorine atoms increase oxidative stability but may reduce reaction yields due to steric hindrance. For example, (3-formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid achieved a 36% yield in oxime formation .
  • Chloro vs. Trifluoromethyl : Chloro-substituted boronic acids (e.g., ) typically show higher yields (~65–73% in Suzuki reactions ) compared to trifluoromethyl analogs, which require optimized conditions .

Pharmaceutical Chemistry

Fluorinated biphenyl boronic acids are critical intermediates in drug discovery. For instance:

  • (3-formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid was used to synthesize indoleamine 2,3-dioxygenase 1 inhibitors with anti-tumor activity .
  • 4'-Cyano analogs (e.g., [(4'-cyano-[1,1'-biphenyl]-4-yl)difluoromethyl]phosphonic acid) demonstrated utility in developing nonpeptidic enzyme inhibitors .

Material Science

  • Fluorinated biphenyl boronic acids contribute to photofunctional polymers (e.g., tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene) used in organic electronics .
  • Crystal packing studies of nitro- or cyano-substituted biphenyl esters (e.g., ) reveal how substituents influence intermolecular interactions, guiding the design of liquid crystals and semiconductors.

Biological Activity

(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative notable for its trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula: C12H8BF3O2
  • Molecular Weight: 252.00 g/mol
  • Density: 1.39 g/cm³

The trifluoromethyl groups at the 3', 4', and 5' positions of the biphenyl structure significantly influence the electronic properties of the compound, enhancing its reactivity compared to non-fluorinated analogs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. Research indicates that compounds with boronic acid moieties can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells.

Case Study:
A study evaluated various boronic chalcones for their anticancer effects, revealing that some derivatives exhibited potent inhibitory activity against cancer cell lines through proteasome inhibition mechanisms . While specific data on (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is limited, its structural similarity to other active boronic acids suggests potential efficacy.

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. A notable study explored sulfonamide boronic acids and their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The findings indicated that certain boronic acids could reverse antibiotic resistance in bacterial cultures .

Table: Antimicrobial Efficacy of Boronic Acids

Compound NameTarget BacteriaInhibition Concentration (nM)Mechanism of Action
Sulfonamide Boronic Acid AE. coli25β-lactamase inhibition
Sulfonamide Boronic Acid BMRSA50β-lactamase inhibition
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acidTBDTBDTBD

Note: Specific data for (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is currently unavailable but is anticipated based on structural activity relationships with known active compounds.

Synthesis and Reactivity

The synthesis of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid can be achieved through various methods involving boron reagents and trifluoromethylation techniques. Its reactivity in Suzuki-Miyaura coupling reactions has been extensively studied, showcasing its utility in organic synthesis due to enhanced reactivity from the trifluoromethyl groups.

Q & A

Q. What are the key structural features of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid, and how do they influence its reactivity in cross-coupling reactions?

The compound features a biphenyl core with three fluorine substituents at the 3', 4', and 5' positions and a boronic acid group at the 4-position. The fluorine atoms act as electron-withdrawing groups, enhancing the electrophilicity of the boronic acid moiety, which is critical for Suzuki-Miyaura coupling. The trifluorinated aromatic ring also improves stability against oxidative degradation compared to non-fluorinated analogs .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • 1^1H/19^{19}F/11^{11}B NMR : To confirm substituent positions and boron coordination (e.g., 19^{19}F NMR chemical shifts between −110 to −112 ppm for trifluorinated systems) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M−H]^− peaks with <0.3 ppm error) .
  • X-ray crystallography : To resolve crystal packing and bond angles, if single crystals are obtainable .

Q. How is this compound typically synthesized, and what are common impurities?

Synthesis often involves:

  • Suzuki-Miyaura coupling : Using a halogenated biphenyl precursor (e.g., 4-bromo-biphenyl) and a trifluorophenylboronic acid derivative under Pd catalysis.
  • Purification : Column chromatography or recrystallization to remove unreacted boronic acid or palladium residues .
    Common impurities include deboronation byproducts or incomplete fluorination intermediates, detectable via HPLC or 19^{19}F NMR .

Advanced Research Questions

Q. How can contradictory data in cross-coupling yields be resolved?

Low yields (e.g., 25% in some protocols ) may arise from:

  • Steric hindrance : The trifluorinated biphenyl group may impede catalyst access. Solution: Use bulkier ligands (e.g., SPhos) or elevated temperatures.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility.
  • Catalyst optimization : Pd(OAc)2_2/XPhos systems show higher efficiency in sterically demanding reactions .

Q. What strategies enhance the compound’s stability in aqueous environments?

  • pH control : Boronic acids are prone to hydrolysis at extreme pH. Buffering near neutral pH (6.5–7.5) minimizes degradation.
  • Lyophilization : Storage as a lyophilized powder reduces water-mediated side reactions.
  • Coordination with diols : Adding stabilizing agents like pinacol can form cyclic boronate esters, improving shelf life .

Q. How does fluorination impact electronic properties compared to other substituents?

A comparative analysis reveals:

SubstituentElectronic EffectReactivity in CouplingStability
3',4',5'-Trifluoro Strongly electron-withdrawingHigh electrophilicityHigh (resists oxidation)
Hydroxyl (e.g., 4-Hydroxyphenylboronic acid)Electron-donatingModerateLow (prone to oxidation)
Methyl (e.g., 4'-Methyl analog)Electron-donatingLowModerate

Fluorination enhances reactivity in electron-deficient systems but may reduce solubility in non-polar solvents .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with serine proteases or carbohydrate receptors.
  • Molecular docking : Simulates interactions with proteins (e.g., HIV protease) using software like AutoDock Vina. Validate with experimental IC50_{50} assays .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst loading : Reduce Pd content to <50 ppm via scavengers (e.g., SiliaBond Thiol).
  • Batch consistency : Control fluorination via precise stoichiometry (1.1–1.3 eq of fluorine source).
  • Safety : Fluorinated intermediates may release HF; use corrosion-resistant reactors .

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